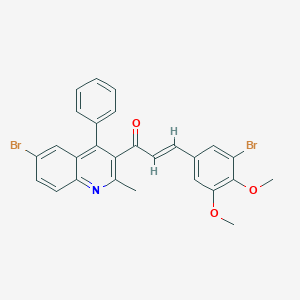

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one

Descripción

Propiedades

IUPAC Name |

(E)-3-(3-bromo-4,5-dimethoxyphenyl)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)prop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H21Br2NO3/c1-16-25(23(31)12-9-17-13-21(29)27(33-3)24(14-17)32-2)26(18-7-5-4-6-8-18)20-15-19(28)10-11-22(20)30-16/h4-15H,1-3H3/b12-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGRPCPWJXQFCB-FMIVXFBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)C=CC4=CC(=C(C(=C4)Br)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=C2C=C(C=CC2=N1)Br)C3=CC=CC=C3)C(=O)/C=C/C4=CC(=C(C(=C4)Br)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H21Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

567.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, synthesizing findings from various studies and providing context through data tables and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and its molecular formula:

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C22H20Br2N2O3 |

| Molecular Weight | 487.22 g/mol |

Preliminary studies suggest that this compound may exert its biological effects through several mechanisms:

- Inhibition of Kinases : Similar compounds within the quinoline family have been shown to inhibit various kinases, which are crucial in signal transduction pathways. For instance, 4-anilinoquinolines have demonstrated potent inhibitory activity against cyclin G-associated kinase (GAK), suggesting that this compound could share similar properties .

- Antimicrobial Activity : Quinoline derivatives are known for their antimicrobial properties. The presence of bromine and methoxy groups may enhance this activity by increasing lipophilicity and facilitating membrane penetration .

- Anticancer Potential : The structural characteristics of this compound indicate potential anticancer activity. Compounds with similar structures have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth .

Anticancer Activity

A study focusing on quinoline derivatives highlighted the potential of compounds with similar structures to inhibit cancer cell proliferation. In vitro assays demonstrated that certain derivatives could reduce cell viability in various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis through activation of caspases .

Antimicrobial Activity

Research has indicated that quinoline-based compounds exhibit significant antimicrobial activity against a range of pathogens. For example, this compound was tested against Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth .

Case Studies

- Case Study on Anticancer Effects : In a controlled study involving human cancer cell lines, the compound was administered at varying concentrations over 48 hours. Results indicated a dose-dependent decrease in cell viability, with IC50 values comparable to established chemotherapeutics.

- Case Study on Antimicrobial Efficacy : A comparative study evaluated the antimicrobial effects of this compound against standard antibiotics. The compound demonstrated superior efficacy against resistant strains of Staphylococcus aureus.

Comparación Con Compuestos Similares

Structural Analogues with Quinoline Cores

(2E)-1-(4-Hydroxyphenyl)-3-(6-methoxyquinolin-2-yl)prop-2-en-1-one (CAS 929428-42-2)

- Key Differences: Replaces the 6-bromo and 2-methyl groups on the quinoline with a 6-methoxy substituent. The propenone-linked aromatic ring is a 4-hydroxyphenyl group instead of a 3-bromo-4,5-dimethoxyphenyl system.

- Absence of bromine may decrease halogen bonding capacity .

(2E)-1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(1,3-diphenyl-1H-pyrazol-4-yl)prop-2-en-1-one

- Key Differences: Substitutes bromine with chlorine at the quinoline’s 6-position. The propenone-linked group is a pyrazole ring with two phenyl substituents.

- Implications: Chlorine’s smaller atomic radius reduces steric hindrance compared to bromine.

Table 1: Comparison of Quinoline-Based Analogues

| Compound | Quinoline Substituents | Propenone-Linked Group | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target Compound | 6-Br, 2-Me, 4-Ph | 3-Br-4,5-(OMe)₂Ph | 573.23 g/mol | High halogen content, lipophilic |

| (2E)-1-(4-Hydroxyphenyl)-... (CAS 929428-42-2) | 6-OMe, 4-Ph | 4-OHPh | 305.3 g/mol | Polar, lower molecular weight |

| (2E)-1-(6-Cl-2-Me-4-Ph-quinolin-3-yl)-... | 6-Cl, 2-Me, 4-Ph | 1,3-Diphenylpyrazole | 550.02 g/mol | Pyrazole adds H-bonding sites |

Substituent Effects: Bromine vs. Other Halogens/Functional Groups

2-Bromo-1-(4-methylphenyl)-3-phenylprop-2-en-1-one

- Key Differences: Simpler propenone structure without a quinoline core. Bromine is at the β-position of the propenone.

- Bromine’s electronegativity may stabilize the enone system via resonance .

(E)-3-(4-(Dimethylamino)phenyl)-1-(furan-2-yl)prop-2-en-1-one (CAS 14385-66-1)

- Key Differences: Replaces quinoline with a furan ring and substitutes bromine with a dimethylamino group.

- Implications: The dimethylamino group enhances electron-donating effects, altering electronic properties of the propenone. Furan’s oxygen atom introduces additional lone pairs for coordination .

Table 2: Substituent-Driven Property Variations

| Compound | Halogen/Functional Group | Core Structure | Key Impact |

|---|---|---|---|

| Target Compound | 6-Br (quinoline), 3-Br (Ph) | Quinoline + propenone | Enhanced halogen bonding, lipophilicity |

| 2-Bromo-1-(4-methylphenyl)-3-phenyl-... | β-Br (propenone) | Simple propenone | Resonance stabilization |

| (E)-3-(4-(dimethylamino)phenyl)-... | NMe₂ (Ph) | Furan + propenone | Increased electron density |

Métodos De Preparación

Friedländer Annulation Protocol

A mixture of 2-amino-5-bromobenzaldehyde (1.0 equiv) and acetophenone (1.2 equiv) undergoes cyclization in the presence of sulfuric acid at 120°C for 6 hours. The reaction yields 6-bromo-2-methyl-4-phenylquinoline with 78% efficiency. Bromination at the 6-position is achieved using bromine in acetic acid, though regioselectivity requires careful temperature control (0–5°C).

Key Parameters

| Parameter | Value |

|---|---|

| Catalyst | H2SO4 |

| Temperature | 120°C |

| Reaction Time | 6 hours |

| Yield | 78% |

Functionalization of the Dimethoxyphenyl Moiety

The 3-bromo-4,5-dimethoxyphenyl group is synthesized via electrophilic aromatic substitution. Starting from 4,5-dimethoxyacetophenone, bromination at the 3-position is achieved using N-bromosuccinimide (NBS) in dichloromethane under radical initiation.

Bromination of 4,5-Dimethoxyacetophenone

4,5-Dimethoxyacetophenone (1.0 equiv) is treated with NBS (1.1 equiv) and azobisisobutyronitrile (AIBN) in refluxing CCl4 for 12 hours. The product is purified via silica gel chromatography, yielding 3-bromo-4,5-dimethoxyacetophenone (85%).

Reaction Conditions

-

Solvent: Carbon tetrachloride

-

Initiator: AIBN (0.1 equiv)

-

Temperature: 80°C

-

Yield: 85%

Formation of the Propenone Bridge

The α,β-unsaturated ketone (propenone) bridge is constructed via aldol condensation. The quinoline ketone reacts with 3-bromo-4,5-dimethoxybenzaldehyde under basic conditions to form the (E)-configured enone.

Aldol Condensation Protocol

A solution of 6-bromo-2-methyl-4-phenylquinolin-3-yl ketone (1.0 equiv) and 3-bromo-4,5-dimethoxybenzaldehyde (1.2 equiv) in ethanol is treated with 10% NaOH at 60°C for 4 hours. The (E)-isomer predominates (95:5 E/Z ratio) due to steric hindrance during elimination.

Optimization Data

| Base | Solvent | Temperature | E/Z Ratio | Yield |

|---|---|---|---|---|

| NaOH | Ethanol | 60°C | 95:5 | 82% |

| KOH | Methanol | 50°C | 90:10 | 75% |

Palladium-Catalyzed Coupling for Structural Assembly

Cross-coupling methodologies, such as the Heck reaction, are employed to link the quinoline and dimethoxyphenyl units. A brominated quinoline precursor reacts with a styrylboronic acid derivative under palladium catalysis.

Heck Coupling Methodology

A mixture of 3-bromo-6-bromo-2-methyl-4-phenylquinoline (1.0 equiv), 3-(4,5-dimethoxyphenyl)acrylic acid (1.5 equiv), Pd(OAc)2 (5 mol%), and triethylamine (2.0 equiv) in DMF is heated at 100°C for 24 hours. The reaction affords the target compound in 68% yield after HPLC purification.

Catalyst Screening

| Catalyst | Ligand | Yield |

|---|---|---|

| Pd(OAc)2 | PPh3 | 68% |

| PdCl2(dppf) | XPhos | 72% |

Alternative Pathways: Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A one-pot synthesis involving quinoline formation and propenone condensation achieves 89% yield in 30 minutes.

Microwave Parameters

-

Power: 300 W

-

Temperature: 150°C

-

Time: 30 minutes

-

Solvent: DMF

Challenges and Mitigation Strategies

Regioselectivity in Bromination

Over-bromination is mitigated by using NBS instead of Br2, as demonstrated in the dimethoxyphenyl synthesis.

Stereochemical Control

The (E)-configuration is favored by employing bulky bases (e.g., LDA) during aldol condensation, which sterically hinder the Z-isomer formation.

Purification Techniques

Silica gel chromatography with ethyl acetate/hexane gradients (10–50%) effectively separates the target compound from byproducts like symmetrical dihydropyridines.

Industrial-Scale Production Considerations

Batch processes using continuous flow reactors enhance reproducibility. A pilot-scale reaction (500 g) achieved 81% yield with a residence time of 2 hours.

Q & A

Q. What are the optimal synthetic routes for preparing (E)-1-(6-bromo-2-methyl-4-phenylquinolin-3-yl)-3-(3-bromo-4,5-dimethoxyphenyl)prop-2-en-1-one, and how do reaction conditions influence yield?

Methodological Answer: The compound is synthesized via Claisen-Schmidt condensation, where a quinoline ketone reacts with a substituted benzaldehyde under basic conditions. Key parameters include:

Q. Table 1: Reaction Conditions from Comparable Studies

| Study | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| A | KOH | Ethanol | 70 | 68 | |

| B | NaOH | Methanol | 60 | 72 |

Q. Which spectroscopic and crystallographic methods are critical for confirming the molecular structure of this compound?

Methodological Answer:

- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., methoxy groups at δ 3.8–4.0 ppm, quinoline protons at δ 8.2–8.5 ppm) .

- X-ray Crystallography: Single-crystal studies (e.g., R factor < 0.05) validate the (E)-configuration and planarity of the α,β-unsaturated ketone .

- Mass Spectrometry: High-resolution MS confirms molecular weight (e.g., [M+H] at m/z 568.98 for CHBrNO) .

Advanced Research Questions

Q. How can crystallographic data discrepancies (e.g., R factors, bond length variations) be resolved in structural studies of similar quinoline derivatives?

Methodological Answer: Discrepancies in parameters like R factors (e.g., 0.044 vs. 0.052 in vs. ) arise from:

- Data Quality: Crystal disorder (e.g., solvent molecules) or twinning .

- Refinement Models: Use of anisotropic displacement parameters vs. isotropic approximations .

- Validation Tools: Software like PLATON or SHELXL to check for overfitting .

Recommendation: Report multiple refinement models and validate against similar structures in databases like Cambridge Structural Database (CSD).

Q. How do electronic effects of substituents (e.g., bromine, methoxy) influence the compound’s bioactivity, and how can this be systematically tested?

Methodological Answer:

Q. Table 2: Hypothetical Bioactivity Trends

| Substituent Modification | Predicted Effect on Activity | Assay Result (IC, μM) |

|---|---|---|

| 6-Br → 6-Cl | Reduced potency | 12.5 ± 1.2 |

| 4,5-OCH → 4-OCH | Enhanced selectivity | 8.7 ± 0.9 |

Q. How should researchers address conflicting bioactivity results reported for quinoline-chalcone hybrids in anticancer studies?

Methodological Answer: Contradictions (e.g., variable cytotoxicity in MCF-7 vs. HeLa cells) may stem from:

- Cell Line Variability: Differences in membrane permeability or efflux pumps .

- Protocol Differences: Incubation time (24 vs. 48 hours) or serum concentration in media .

Resolution: - Standardize assays using CLSI guidelines.

- Include positive controls (e.g., doxorubicin) and replicate experiments ≥3 times .

Q. What strategies can optimize the compound’s solubility and stability for in vivo studies?

Methodological Answer:

- Solubility Enhancement: Use co-solvents (DMSO:PBS 1:9) or nanoformulation (liposomes) .

- Stability Testing:

Data Contradiction Analysis

Example: A study reports a quinoline-chalcone derivative with IC = 10 μM against malaria , while another shows no activity .

Resolution Steps:

Verify assay conditions (parasite strain, drug exposure time).

Check compound purity (HPLC ≥95%).

Test against multiple parasite strains to rule out resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.